2-methoxy-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide
Description
Properties
IUPAC Name |
2-methoxy-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-22-17-14(4-2-6-19-17)16(21)20-10-12-8-13(11-18-9-12)15-5-3-7-23-15/h2-9,11H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQUQXYYQWFKNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate starting materials such as 2-methoxypyridine and a suitable aldehyde.
Introduction of the Thiophene Group: The thiophene group is introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The thiophene and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted thiophene or pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential antimicrobial and anticancer properties:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antibacterial and antimycobacterial activity. For instance, derivatives of thiophene-pyridine structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, showcasing potential therapeutic applications in cancer treatment. A notable study reported an IC50 value of approximately 25.72 ± 3.95 μM against MCF cell lines .
The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors, leading to biochemical responses that can inhibit or activate various pathways relevant to disease processes.
Materials Science
This compound is also being explored for applications in developing advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties are influenced by the presence of the thiophene ring and methoxy group, which can enhance conductivity and photophysical properties.
Case Study 1: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy of compounds structurally similar to 2-methoxy-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide. The results indicated that certain derivatives displayed potent activity against Mycobacterium tuberculosis, suggesting a promising avenue for developing new antimicrobial agents .
Case Study 2: Anticancer Activity
In a study focusing on anticancer activity, several derivatives were tested against various cancer cell lines. The results revealed that compounds containing the thiophene-pyridine moiety exhibited significant cytotoxic effects, indicating their potential as novel anticancer agents .
Mechanism of Action
The mechanism of action of 2-methoxy-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
BI82720: Ethoxy vs. Methoxy Substituent
Compound : 6-Ethoxy-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide (BI82720) .
- Structural Difference : Ethoxy group at the pyridine 6-position vs. methoxy at the 2-position in the target compound.
- Impact: Molecular Weight: 339.41 g/mol (BI82720) vs. 325.38 g/mol (target). Solubility: Ethoxy’s larger alkyl chain may lower aqueous solubility compared to methoxy. Binding Affinity: Positional differences (6- vs. 2-methoxy) could alter steric hindrance or electronic effects in target binding.
Y041-2888: Pyrazole Core vs. Pyridine
Compound : 5-(Thiophen-2-yl)-N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)-1H-pyrazole-3-carboxamide .
- Structural Difference : Pyrazole core replaces pyridine; triazolopyridine linker substitutes pyridinylmethyl.
- Impact: Pharmacokinetics: Pyrazole’s smaller aromatic system may reduce metabolic stability.
Imidazopyridine Analogue: Core Modification
Compound : 6-(5-Isopropoxypyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-3-carboxamide .
- Structural Difference : Imidazopyridine core replaces pyridine; isopropoxy and tetrahydropyran groups present.
- Bioavailability: Higher molecular weight (395.21 g/mol) may reduce oral absorption.
Thienopyridine Derivatives: Fluoropiperidine Substituent
Compound: 5-(6-(4-Fluoropiperidin-1-yl)pyridin-3-yl)-N-methylthieno[3,2-b]pyridine-2-carboxamide .
- Structural Difference: Thienopyridine core and fluoropiperidine substituent.
- Impact :
- Solubility : Fluoropiperidine’s basic nitrogen enhances water solubility at physiological pH.
- Receptor Binding : Fluorine’s electronegativity may strengthen halogen bonds in active sites.
Dihydropyridine Derivatives: Thioether Linkage
Compounds: AZ331 and AZ257 (1,4-dihydropyridines with thioether and cyano groups) .
- Structural Differences : Dihydropyridine core with thioether and furyl substituents.
- Impact: Metabolic Stability: Thioether linkages are prone to oxidation, reducing half-life compared to carboxamides. Electron Distribution: Cyano groups withdraw electrons, altering redox properties.
Trifluoroethoxy Substituent: Electronic Effects
Compound : 5-(4-Chlorophenyl)-N-{[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl}pyridine-3-carboxamide .
- Structural Difference : Trifluoroethoxy group replaces methoxy.
- Metabolic Resistance: Trifluoroethoxy resists enzymatic degradation better than methoxy.
Comparative Data Table
*Calculated based on molecular formula. †Estimated from synthesis details. ‡Based on CAS data.
Biological Activity
2-Methoxy-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a methoxy group, a pyridine core, and a thiophene ring, which together may influence its pharmacological properties. The following sections detail its biological activity, including antimicrobial, anticancer, and other relevant effects based on recent research findings.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyridine and thiophene have been evaluated for their efficacy against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. In one study, a related compound displayed a minimum inhibitory concentration (MIC) of 0.21 μM against these pathogens, suggesting strong antibacterial potential .
Anticancer Activity
The compound is also being explored for its anticancer properties. In vitro studies have shown that derivatives can inhibit the growth of cancer cell lines such as HCT-116 (colon cancer) and HepG-2 (liver cancer). For example, certain thienopyridine derivatives demonstrated selective cytotoxicity towards these cancer cells while exhibiting low toxicity towards normal fibroblast cells . The mechanism of action is believed to involve interactions with key cellular targets, potentially disrupting critical pathways in tumor growth.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction may lead to the inhibition or activation of these targets, resulting in downstream effects that contribute to its antimicrobial and anticancer activities .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Methoxy-N-(pyridin-3-ylmethyl)benzamide | Lacks thiophene ring | Reduced antimicrobial activity |
| N-(5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide | Lacks methoxy group | Different chemical reactivity |
| 2-Methoxy-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}pyridine | Contains furan instead of thiophene | Altered electronic properties |
The presence of both the methoxy group and the thiophene ring in this compound enhances its potential interactions with biological targets compared to its analogs, which may lack one or both of these functional groups .
Case Studies
- Antimicrobial Screening : A study conducted on related thiazolopyridine derivatives showed promising results against pathogenic bacteria. The active compounds were further evaluated for their cytotoxicity using MTT assays on various cell lines. The findings indicated that specific structural modifications could enhance antimicrobial efficacy while maintaining low toxicity levels .
- Anticancer Evaluation : In another study focusing on thienopyridine derivatives, several compounds exhibited significant antiproliferative effects against liver and colon cancer cell lines. Molecular docking studies suggested favorable binding interactions with key proteins involved in cancer progression, which supports the potential therapeutic application of these compounds .
Q & A
Q. What are the recommended synthetic routes for 2-methoxy-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide, and how can purity be optimized?
The compound is typically synthesized via coupling reactions, such as amide bond formation between pyridine-3-carboxylic acid derivatives and substituted pyridinylmethylamine intermediates. Key steps include:
- Activation of the carboxyl group : Use of coupling agents like HATU or EDCI with HOBt to minimize racemization .
- Protection/deprotection strategies : Methoxy and thiophenyl groups may require protection during synthesis to prevent side reactions .
- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization from ethanol/water yields >95% purity. HPLC with a C18 column (acetonitrile/water + 0.1% TFA) confirms purity .
Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?
Single-crystal X-ray diffraction is the gold standard. Key steps:
- Crystallization : Use slow evaporation in a solvent system (e.g., DCM/hexane) to obtain diffraction-quality crystals.
- Data collection : Employ a Stoe IPDS 2 diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
- Refinement : SHELXL (for small-molecule refinement) and Olex2 for visualization. SHELXL’s robust handling of disorder and hydrogen bonding is critical for accurate thermal parameter modeling .
Q. What solvent systems and storage conditions ensure stability for in vitro assays?
- Solubility : DMSO (≥20 mg/mL), ethanol, or DCM for stock solutions. Avoid aqueous buffers with pH >8, as the amide bond may hydrolyze .
- Storage : Store in aliquots at -20°C under inert gas (argon). Repeated freeze-thaw cycles degrade thiophene and pyridine moieties .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s interaction with kinase targets (e.g., CSF1R)?
- Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., CSF1R, implicated in glioblastoma ).
- Docking workflow :
- Prepare the ligand (protonation states via MarvinSketch) and receptor (PDB: 6RGM for CSF1R).
- Use AutoDock Vina with Lamarckian genetic algorithm parameters.
- Validate with MM/GBSA binding energy calculations.
- Contradictions : Cross-validate with SPR (surface plasmon resonance) to resolve false positives from docking artifacts .
Q. What in vivo models are suitable for assessing pharmacokinetics and toxicity?
- Pharmacokinetics :
- Toxicity :
Q. How can discrepancies in reported IC50 values across studies be resolved?
Discrepancies often arise from assay conditions:
- ATP concentration : Higher ATP (1 mM vs. 10 µM) reduces apparent inhibition. Standardize using the ADP-Glo Kinase Assay .
- Cell lines : Primary macrophages (CSF1R-dependent) vs. HEK293 overexpressing CSF1R may show 10-fold differences. Normalize to endogenous receptor levels via qPCR .
- Data normalization : Use Z’-factor validation to exclude outlier datasets .
Methodological Challenges
Q. What strategies mitigate thiophene ring oxidation during long-term stability studies?
Q. How can regioselective functionalization of the pyridine ring be achieved?
- Directed ortho-metalation : Use TMPMgCl·LiCl to deprotonate the 4-position of pyridine, followed by electrophilic quenching (e.g., iodine for iodination) .
- Cross-coupling : Suzuki-Miyaura reactions with Pd(dppf)Cl₂ catalyze thiophene-pyrrole coupling at the 5-position .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
